![molecular formula C12H16BrFO B7816082 2-Bromo-4-fluoro-1-(hexyloxy)benzene](/img/structure/B7816082.png)
2-Bromo-4-fluoro-1-(hexyloxy)benzene
Overview
Description
2-Bromo-4-fluoro-1-(hexyloxy)benzene is a useful research compound. Its molecular formula is C12H16BrFO and its molecular weight is 275.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Carbohydrate Anomeric Alkoxyl Radicals Synthesis : A study by Francisco et al. (2004) focused on the synthesis of chiral 1-bromo-1-fluoro-1-iodo-alditols from 2-bromo-2-deoxy-2-fluoro-hexopyranose and -pentopyranose compounds. This research highlights the potential of halogenated compounds in carbohydrate chemistry and their application in synthesizing complex molecules (Francisco et al., 2004).
Radiosynthesis of Halomethyl-Benzene Derivatives : Namolingam et al. (2001) discussed the preparation of 1-[18F]Fluoromethyl-4-methyl-benzene from its bromo analogue, exploring the use of halogenated benzenes in nuclear medicine for developing new bifunctional labeling agents (Namolingam et al., 2001).
Antimicrobial Applications : A study by Liaras et al. (2011) synthesized new compounds with fluoro, bromo, methoxy, nitro, methyl, and chloro groups on the benzene ring, demonstrating potent antimicrobial activity against various microorganisms. This indicates the potential use of halogenated benzene derivatives in developing new antimicrobial agents (Liaras et al., 2011).
Fluorescence Properties : Zuo-qi (2015) synthesized 1-Bromo-4-(2,2-diphenylvinyl) benzene and investigated its photoluminescence properties. The study suggests applications in materials science, particularly in the development of materials with specific optical properties (Zuo-qi, 2015).
Electronic Properties in Polythiophenes : Gohier et al. (2013) prepared 3-Fluoro-4-hexylthiophene and studied its electronic properties, demonstrating the role of halogenated compounds in tuning the electronic characteristics of polythiophenes, which are crucial for electronic and photovoltaic applications (Gohier et al., 2013).
properties
IUPAC Name |
2-bromo-4-fluoro-1-hexoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFO/c1-2-3-4-5-8-15-12-7-6-10(14)9-11(12)13/h6-7,9H,2-5,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXPMIFQSSGQSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-1-(hexyloxy)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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